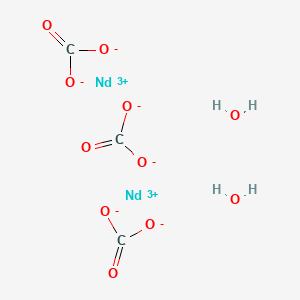

Neodymium(3+);tricarbonate;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neodymium(3+);tricarbonate;dihydrate, also known as neodymium(III) carbonate dihydrate, is an inorganic compound where neodymium is in the +3 oxidation state and the carbonate ion has a charge of -2. The chemical formula for this compound is Nd₂(CO₃)₃·2H₂O. It is typically found as a pink solid and is insoluble in water .

Métodos De Preparación

Neodymium(3+);tricarbonate;dihydrate can be synthesized through several methods:

- Passing carbon dioxide under pressure through a solution of neodymium(III) chloride containing aniline : [ 2NdCl₃ + 3CO₂ + 6C₆H₅NH₂ + H₂O → Nd₂(CO₃)₃ + 6C₆H₅NH₂·HCl ]

- Reaction of neodymium(III) chloride with ammonium bicarbonate in water .

Reaction between neodymium(III) hydroxide and carbon dioxide: [ 2Nd(OH)₃ + 3CO₂ → Nd₂(CO₃)₃ + 3H₂O ]

Hydrolysis of neodymium(III) chloroacetate: [ 2Nd(C₂Cl₃O₂)₃ + 3H₂O → Nd₂(CO₃)₃ + 6CHCl₃ + 3CO₂ ]

Análisis De Reacciones Químicas

Neodymium(3+);tricarbonate;dihydrate undergoes various chemical reactions:

- Dissolution in acids : It dissolves in acids and releases carbon dioxide: [ Nd₂(CO₃)₃ + 6H⁺ → 2Nd³⁺ + 3H₂O + 3CO₂↑ ]

- Formation of neodymium salts : It can react with acids to produce various neodymium salts. For example, with acetic acid: [ 6CH₃COOH + 2Nd₂(CO₃)₃ → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂ ]

- Complex formation : It can form complexes with ammonium carbonate, sodium carbonate, and potassium carbonate, which explains its greater solubility in aqueous solutions than in distilled water .

Aplicaciones Científicas De Investigación

Neodymium(3+);tricarbonate;dihydrate has several applications in scientific research and industry:

- Glass and crystal manufacturing : It is used for its attractive purple coloring in glass manufacturing.

- Protective lenses : It is useful in protective lenses for welding goggles.

- CRT displays : It enhances contrast between reds and greens in CRT displays.

- Capacitors : It is used in the production of capacitors .

Mecanismo De Acción

The mechanism of action of neodymium(3+);tricarbonate;dihydrate primarily involves its ability to form complexes and react with acids to produce neodymium salts. The molecular targets and pathways involved include the formation of neodymium ions (Nd³⁺) and the release of carbon dioxide during reactions with acids .

Comparación Con Compuestos Similares

Neodymium(3+);tricarbonate;dihydrate can be compared with other neodymium compounds such as:

- Neodymium(III) oxide (Nd₂O₃)

- Neodymium(III) hydroxide (Nd(OH)₃)

- Neodymium(III) acetate (Nd(CH₃COO)₃)

- Praseodymium(III) carbonate (Pr₂(CO₃)₃)

- Samarium(III) carbonate (Sm₂(CO₃)₃)

This compound is unique due to its specific applications in glass coloring, protective lenses, and CRT displays, which are not as prominent in the other similar compounds .

Propiedades

Número CAS |

62399-09-1 |

|---|---|

Fórmula molecular |

C3H4Nd2O11 |

Peso molecular |

504.54 g/mol |

Nombre IUPAC |

neodymium(3+);tricarbonate;dihydrate |

InChI |

InChI=1S/3CH2O3.2Nd.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |

Clave InChI |

HTGWKDXRIGSTRR-UHFFFAOYSA-H |

SMILES canónico |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Nd+3].[Nd+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)

![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)